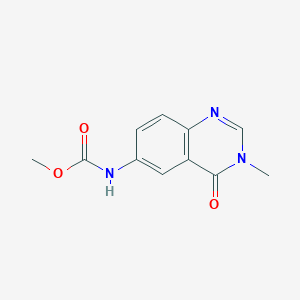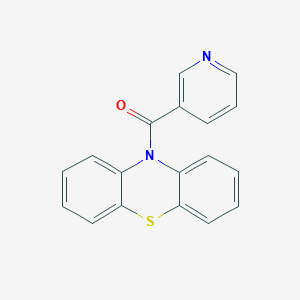![molecular formula C18H19N3O4S B5511303 N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511303.png)
N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the formation of 3,4-dihydro-1H-quinoxalin-2-ones, characterized by techniques such as 1H NMR, 13C NMR, IR, and single-crystal X-ray diffraction. These methods help in understanding the molecular structure and confirming the formation of the target compound (Xue-mei Li et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds reveals a triclinic crystal system with specific space groups, indicating the detailed geometric configuration of these molecules. Crystallographic analysis provides essential insights into the arrangement and bonding within the compound, facilitating further chemical manipulations and applications (Xue-mei Li et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include corrosion inhibition, where they act as mixed-type inhibitors to protect metals from acid attacks. This functionality is attributed to their ability to form protective films on metal surfaces through adsorption, as demonstrated in studies on mild steel in acidic conditions (L. Olasunkanmi et al., 2016).
Physical Properties Analysis
The physical properties, such as crystal system dimensions and molecular weight, play a crucial role in determining the compound's suitability for various applications. Understanding these properties is essential for manipulating the compound for specific uses, including its role in forming complexes with metals and other materials (Xue-mei Li et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and stability under different conditions, are critical for employing these compounds in corrosion inhibition and other chemical processes. Their ability to interact with metal surfaces and form stable complexes underlines their utility in protective and synthetic chemistry applications (L. Olasunkanmi et al., 2016).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research conducted by Parvez et al. (2000) on pefloxacinium methanesulfonate 0.10-hydrate provides insights into the crystal structure of similar methanesulfonate compounds. The study details the planar quinoline ring system and its interactions, offering a foundation for understanding how similar compounds might be structured and behave at the molecular level.
Chemical Interactions and Properties
Raphael et al. (2015) explored the interactions of methyl acetate in aqueous solutions of quinoxaline derivatives, including N-{− 3-[1-methanesulfonyl-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-3-yl] phenyl} methane sulfonamide [MQDPMS] and others. This research, documented in the Journal of Molecular Liquids, investigates the volumetric and acoustic properties to understand solute-solute and solute-solvent interactions, critical for drug formulation and chemical synthesis processes.
Corrosion Inhibition
Olasunkanmi et al. (2016) examined the adsorption characteristics and inhibition of mild steel corrosion in 1 M HCl by quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides. Their findings, published in RSC Advances, highlight the protective efficacy of these compounds against acid attack, important for industrial applications involving metal protection.
Synthetic Chemistry
The synthesis and characterization of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) were explored by Mizuno et al. (2006). Their work, described in Tetrahedron, demonstrates the utility of methanesulfonamide as a protective group in the synthesis of complex organic molecules, underlining its relevance in pharmaceutical chemistry.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-13-7-9-14(10-8-13)21(26(2,24)25)12-18(23)20-11-17(22)19-15-5-3-4-6-16(15)20/h3-10H,11-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGZMURNVIXNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5511223.png)
![6-tert-butyl-4-[(3,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5511231.png)
![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)

![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)

![(4-{[2-(propylthio)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5511262.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)
![N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5511290.png)

![2-(3-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}phenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B5511320.png)

![3-({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B5511335.png)